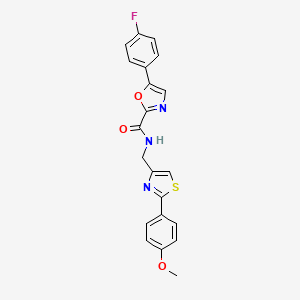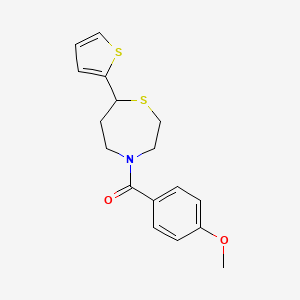
4-(4-methoxybenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxybenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring substituted with a methoxybenzoyl group and a thiophenyl group
Vorbereitungsmethoden
The synthesis of 4-(4-methoxybenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzoyl chloride and thiophene derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the formation of the desired product. Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-(4-Methoxybenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the thiophenyl group can be replaced by other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxybenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(4-methoxybenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The methoxybenzoyl and thiophenyl groups may interact with enzymes or receptors, leading to changes in cellular processes. The thiazepane ring may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(4-methoxybenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane include:
4-(4-Methoxybenzoyl)thiophene: This compound shares the methoxybenzoyl and thiophenyl groups but lacks the thiazepane ring, making it structurally simpler.
4-Methoxyphenyl-2-thienyl ketone: Another related compound with similar functional groups but different overall structure.
2-(4-Methoxybenzoyl)thiophene: This compound is closely related and often used in similar research applications.
The uniqueness of this compound lies in its thiazepane ring, which imparts distinct chemical and biological properties compared to its simpler analogs.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c1-20-14-6-4-13(5-7-14)17(19)18-9-8-16(22-12-10-18)15-3-2-11-21-15/h2-7,11,16H,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDQJBOJTSBQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-sulfonyl fluoride](/img/structure/B2689240.png)
![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2689241.png)
![9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2689243.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-cyclopentylpropanamide](/img/structure/B2689244.png)
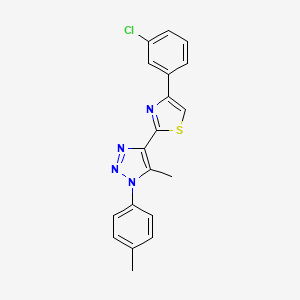
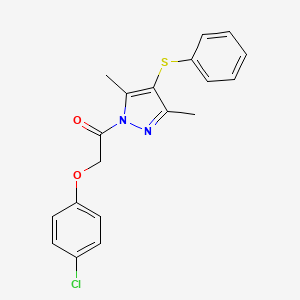
![N-[[6-(Dimethylamino)pyridin-3-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2689250.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide](/img/structure/B2689251.png)
![2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2689254.png)
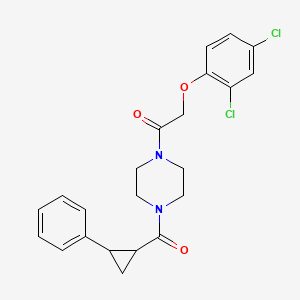
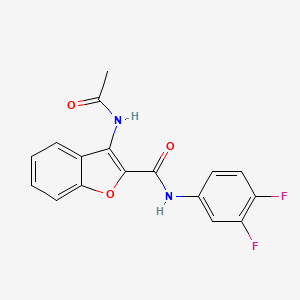
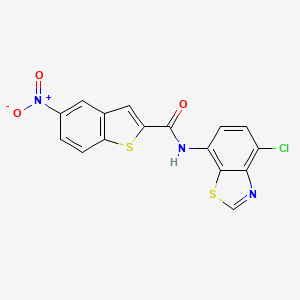
![N-{3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl}-3-chloropropanamide](/img/structure/B2689260.png)
